2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride
Overview
Description
2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H13ClF3NO and a molecular weight of 219.63 g/mol . It is commonly used in research and development due to its unique chemical properties, which include the presence of a trifluoromethyl group and a piperidine ring. This compound is typically available as a white powder and is used in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride typically involves the reaction of 2,2,2-trifluoroacetaldehyde with piperidine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired alcohol. The hydrochloride salt is then formed by treating the alcohol with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone.
Reduction: Various reduced derivatives depending on the specific reducing agent used.
Substitution: Substituted derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The piperidine ring provides additional binding affinity and specificity to the compound .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone: Similar structure but with a ketone group instead of an alcohol.
1-Trifluoroacetyl piperidine: Contains a trifluoroacetyl group instead of a trifluoromethyl group.
2-(Piperidin-4-yl)ethan-1-ol: Lacks the trifluoromethyl group, making it less lipophilic
Uniqueness
2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride is unique due to the presence of both a trifluoromethyl group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-piperidin-4-ylethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(12)5-1-3-11-4-2-5;/h5-6,11-12H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEKWWHSIVDNOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C(F)(F)F)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184042-84-0 | |
Record name | 4-Piperidinemethanol, α-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184042-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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